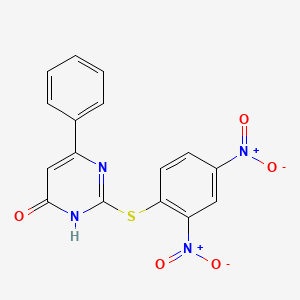![molecular formula C15H22N2O2 B15284516 N'-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide](/img/structure/B15284516.png)
N'-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide is an organic compound with the molecular formula C15H22N2O2 and a molecular weight of 262.34738 g/mol . This compound is characterized by the presence of a hydrazide functional group and a hydroxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide typically involves the condensation reaction between 4-hydroxyacetophenone and hexanohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of N’-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
N’-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the hydrazone linkage can participate in redox reactions, thereby modulating the activity of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[1-(4-hydroxyphenyl)propylidene]cyclohexanecarbohydrazide
- N’-[1-(4-hydroxyphenyl)propylidene]-1-naphthohydrazide
- N’-[1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide is unique due to its specific combination of a hydroxyphenyl group and a hexanohydrazide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
N-[(E)-1-(4-hydroxyphenyl)propylideneamino]hexanamide |
InChI |
InChI=1S/C15H22N2O2/c1-3-5-6-7-15(19)17-16-14(4-2)12-8-10-13(18)11-9-12/h8-11,18H,3-7H2,1-2H3,(H,17,19)/b16-14+ |
Clé InChI |
LSVJFXKKEDSTGC-JQIJEIRASA-N |
SMILES isomérique |
CCCCCC(=O)N/N=C(\CC)/C1=CC=C(C=C1)O |
SMILES canonique |
CCCCCC(=O)NN=C(CC)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]pyrazine-2-carbohydrazide](/img/structure/B15284434.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284438.png)
![4-[2-(5-methoxy-4-quinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B15284457.png)
![(5Z)-2-(4-bromoanilino)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284464.png)
![3-[[(E)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15284478.png)
![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15284485.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15284489.png)
![Ethyl 5-[4-(diethylamino)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284496.png)
![ethyl 2-anilino-5-({5-bromo-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284503.png)
![Ethyl 5-(4-methoxy-3-methylbenzylidene)-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284507.png)

![1-ethyl-3-{[2-(1-ethylpropylidene)hydrazino]methylene}-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15284517.png)
![6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B15284519.png)
![2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl 1-adamantanecarboxylate](/img/structure/B15284527.png)
